molecular formula C14H11NO2 B6379401 4-(4-Cyanophenyl)-2-methoxyphenol, 95% CAS No. 461045-21-6

4-(4-Cyanophenyl)-2-methoxyphenol, 95%

Cat. No. B6379401
CAS RN: 461045-21-6
M. Wt: 225.24 g/mol
InChI Key: GPXZNWFZXPLMEK-UHFFFAOYSA-N
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Description

4-(4-Cyanophenyl)-2-methoxyphenol, 95% (4-CMP) is a chemical compound used in various scientific research applications. It is a phenolic compound, which is a type of organic compound characterized by the presence of a phenyl group attached to an oxygen atom. 4-CMP is a white crystalline powder with a melting point of about 175°C and a boiling point of about 350°C. It is soluble in water, ethanol, and various organic solvents.

Scientific Research Applications

4-(4-Cyanophenyl)-2-methoxyphenol, 95% is used in a variety of scientific research applications. It has been used as an antioxidant in food and pharmaceuticals, as an antimicrobial agent in cosmetics, and as a corrosion inhibitor in paints and coatings. It has also been used in the synthesis of other compounds, such as 4-cyanophenoxyacetic acid and 4-cyanophenol-2-methoxybenzene.

Mechanism of Action

4-(4-Cyanophenyl)-2-methoxyphenol, 95% has been shown to act as an antioxidant by scavenging free radicals and preventing oxidative damage. It is thought to act by forming a strong bond with the free radical, thus preventing it from reacting with other molecules and causing damage. Additionally, 4-(4-Cyanophenyl)-2-methoxyphenol, 95% has been shown to inhibit the growth of various bacteria and fungi. It is thought to act by disrupting the cell wall of the microorganism, thus preventing it from replicating.
Biochemical and Physiological Effects
4-(4-Cyanophenyl)-2-methoxyphenol, 95% has been shown to have both biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of lipids, proteins, and carbohydrates. Additionally, it has been shown to have anti-inflammatory, anti-allergic, and anti-cancer properties.

Advantages and Limitations for Lab Experiments

The use of 4-(4-Cyanophenyl)-2-methoxyphenol, 95% in laboratory experiments has several advantages. It is relatively inexpensive and easy to synthesize, and it has a wide range of applications. Additionally, it is relatively stable and has a wide range of solubilities. However, there are some limitations to its use in laboratory experiments. For example, it has a relatively low solubility in water, and it is not suitable for use in certain types of experiments due to its low boiling point.

Future Directions

There are several possible future directions for research involving 4-(4-Cyanophenyl)-2-methoxyphenol, 95%. These include further investigation of its antioxidant, antimicrobial, and anti-inflammatory properties, as well as its potential applications in food and pharmaceuticals. Additionally, further research could be conducted to explore its potential as a corrosion inhibitor and its ability to inhibit the activity of certain enzymes. Finally, further research could be conducted to explore its potential as a source of bioactive compounds.

Synthesis Methods

The synthesis of 4-(4-Cyanophenyl)-2-methoxyphenol, 95% is typically accomplished through a three-step process. The first step involves the reaction of 4-cyanophenol and methoxybenzene in the presence of an acid catalyst. This reaction produces an intermediate compound, 4-cyanophenol-2-methoxybenzene. The second step involves the reaction of this intermediate compound with a base catalyst, which yields 4-(4-cyanophenyl)-2-methoxyphenol. Finally, the third step involves the purification of the product by recrystallization.

properties

IUPAC Name

4-(4-hydroxy-3-methoxyphenyl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO2/c1-17-14-8-12(6-7-13(14)16)11-4-2-10(9-15)3-5-11/h2-8,16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPXZNWFZXPLMEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC=C(C=C2)C#N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80685435
Record name 4'-Hydroxy-3'-methoxy[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80685435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Cyanophenyl)-2-methoxyphenol

CAS RN

461045-21-6
Record name 4'-Hydroxy-3'-methoxy[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80685435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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